molecular formula C9H8N2O B12337210 Isoquinolin-5(4aH)-oneoxime

Isoquinolin-5(4aH)-oneoxime

Cat. No.: B12337210
M. Wt: 160.17 g/mol
InChI Key: KYGAVXLDFAZMPU-PKNBQFBNSA-N
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Description

(Z)-ISOQUINOLIN-5(4AH)-ONE OXIME is a chemical compound belonging to the oxime family Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from hydroxylamine and aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME typically involves the reaction of isoquinolin-5(4H)-one with hydroxylamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 0°C to 50°C to ensure optimal yield.

Industrial Production Methods: Industrial production of (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Hydrosilanes and boron-based catalysts.

    Substitution: Various electrophiles and nucleophiles under controlled conditions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted oxime derivatives.

Scientific Research Applications

(Z)-ISOQUINOLIN-5(4AH)-ONE OXIME has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME involves its interaction with molecular targets through its oxime functional group. The compound can undergo dynamic covalent chemistry, forming reversible covalent bonds with various substrates. This property is exploited in the development of dynamic networks and materials . Additionally, the compound’s ability to undergo reductive rearrangement to form secondary amines highlights its versatility in chemical transformations .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

(NE)-N-(4aH-isoquinolin-5-ylidene)hydroxylamine

InChI

InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,8,12H/b11-9+

InChI Key

KYGAVXLDFAZMPU-PKNBQFBNSA-N

Isomeric SMILES

C1=C/C(=N\O)/C2C=CN=CC2=C1

Canonical SMILES

C1=CC(=NO)C2C=CN=CC2=C1

Origin of Product

United States

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